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Compound of Interest

Compound Name: Thiophen-3-ol

Cat. No.: B168786

Abstract: This technical guide provides an in-depth examination of thiophen-3-ol (CAS: 17236-
59-8), a heterocyclic compound of significant interest in organic synthesis and medicinal
chemistry. The document elucidates the core chemical properties, molecular structure, and
notable reactivity of thiophen-3-ol. A central focus is its existence as a tautomeric equilibrium
between the enol (thiophen-3-ol) and keto (thiophen-3(2H)-one) forms, a phenomenon that
dictates its stability and reactivity. This guide summarizes key quantitative data, details
experimental protocols for its derivatization, and presents visualizations of its chemical
structure and reaction workflows to support advanced research and development applications.

Core Chemical and Physical Properties

Thiophen-3-ol is a sulfur-containing heterocyclic organic compound. Its fundamental
properties are summarized below. It is important to note that the isolated monomer is prone to
spontaneous dimerization, which complicates the determination of physical constants such as
melting and boiling points.[1]
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Property Value Source(s)
CAS Number 17236-59-8 [1]
Molecular Formula C4H40S [1]
Molecular Weight 100.14 g/mol [1]
Exact Mass 99.99830 Da [1]
Density (Predicted) 1.294 + 0.06 g/cm?3 [1]
LogP (Predicted) 1.45370 [1]
Topological Polar Surface Area  48.47 A2 [1]

3-Hydroxythiophene,
Synonyms ) [1]
Thiophene-3-ol

Molecular Structure and Tautomerism

The structure of thiophen-3-ol is not static; it exists as a dynamic equilibrium between two
tautomeric forms: the aromatic 'enol' form (thiophen-3-ol) and the non-aromatic 'keto' form
(thiophen-3(2H)-one).[1]

Caption: Chemical structure of thiophen-3-ol.

Keto-Enol Tautomerism

The interconversion between the enol and keto forms is a critical aspect of thiophen-3-ol's
chemistry.[1][2] This equilibrium is highly sensitive to the solvent environment.[3] The enol form
benefits from the aromaticity of the thiophene ring, while the keto form contains a stronger
carbon-oxygen double bond. Generally, the keto tautomer is favored in most simple carbonyl
compounds, but for certain heterocyclic systems, the stability gained from aromaticity can
significantly increase the proportion of the enol form.[2][4] Studies on 3-hydroxythiophenes
show they exist in a solvent-dependent equilibrium with their thiophen-3(2H)-one tautomers.[1]

Caption: Keto-enol tautomerism of thiophen-3-ol.

Dimerization and Stability
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Unsubstituted thiophen-3-ol is known to be unstable and spontaneously dimerizes to form 4,5-
dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one.[1] This reactivity complicates its isolation
and characterization, often requiring it to be generated and used in situ or studied as
substituted, more stable derivatives.

Spectroscopic Characterization

Due to the tautomeric equilibrium and instability, obtaining clean spectroscopic data for pure
thiophen-3-ol is challenging. The following data is based on expectations for the thiophene
scaffold and related derivatives.[5][6][7]
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Spectroscopy Type Tautomer Expected Key Features
Aromatic protons (6 = 6.5-7.5
ppm) with characteristic
thiophene coupling constants

1H NMR Enol Form
(J24, J25, J34, Jas). A broad
singlet for the hydroxyl proton
(O-H).

Alkenic protons and aliphatic
Keto Form protons (CHz) with distinct
chemical shifts and couplings.
Aromatic carbons, with the C-
OH carbon appearing at a
13C NMR Enol Form ] )
downfield shift (& = 150-160
ppm).[5]
A carbonyl carbon (C=0)
signal at a significantl
Keto Form 9 ; Y

downfield shift (& = 190-205
ppm).[3]

Infrared (IR)

Enol Form

Broad O-H stretch (~3200-
3600 cm~1), C=C aromatic
stretches (~1500-1600 cm™1),
C-S stretch (~600-800 cm™1).

[8](9]

Keto Form

Strong C=0 stretch (~1680-
1720 cm~1), C=C stretch
(~1600-1650 cm™1).

Mass Spec. (MS)

Both

Molecular ion peak (M*) at m/z
= 100. Fragmentation of the
keto form may show a
characteristic loss of a CO

molecule (28 Da).
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Chemical Reactivity and Synthetic Utility

The dual nature of thiophen-3-ol, arising from its tautomerism, provides it with versatile
reactivity.

Reactivity of the Enolate

Treatment of the tautomeric mixture with a base readily deprotonates the molecule to form the
corresponding enolate anion.[10] This enolate is a powerful nucleophile and a key intermediate
in many synthetic transformations. As an ambident nucleophile, it can react with electrophiles at
either the oxygen or the carbon atom.[11][12]

o O-Alkylation and O-Acylation: The enolate can be regioselectively O-alkylated or O-acylated
with high efficiency using appropriate electrophiles.[1] This provides a pathway to various 3-
alkoxy and 3-acyloxythiophene derivatives.

o C-Alkylation: While O-alkylation is often favored, reaction at the C2 carbon can be achieved
under specific conditions, leading to 2-substituted thiophen-3(2H)-ones.

Electrophilic Aromatic Substitution

The enol form, being an electron-rich aromatic ring, can undergo electrophilic aromatic
substitution. However, 3-hydroxythiophenes are generally less reactive towards electrophiles
than their 3-hydroxypyrrole counterparts.[1] A notable reaction is the Vilsmeier-Haack
formylation, which introduces a formyl group at the C2 position.[1][13]

Experimental Protocols

Given the synthetic utility of derivatizing thiophen-3-ol, the following section details a
representative experimental protocol for the Vilsmeier-Haack formylation, a key C-C bond-
forming reaction.

Protocol: Vilsmeier-Haack Formylation of a 3-
Hydroxythiophene Derivative

This procedure describes the formylation at the C2 position of a substituted 3-
hydroxythiophene. The Vilsmeier reagent is a weak electrophile generated in situ from
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phosphoryl chloride (POCIs3) and dimethylformamide (DMF).[13][14][15]
Materials:

o Substituted 3-hydroxythiophene (1.0 equiv)

o Dimethylformamide (DMF) (solvent and reagent)

e Phosphoryl chloride (POCIs) (1.5 equiv)

e Sodium acetate (NaOAc)

o Diethyl ether (Et20)

» Deionized water

e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

» Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:

o Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, cool DMF in an
ice bath. Slowly add POCIs (1.5 equiv) dropwise while stirring. Allow the mixture to stir at 0°C
for 30 minutes to form the Vilsmeier reagent ((Chloromethylene)dimethyliminium chloride).

o Reaction: Dissolve the substituted 3-hydroxythiophene (1.0 equiv) in a minimal amount of
DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

o Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress
using thin-layer chromatography (TLC).

e Quenching and Work-up: Once the reaction is complete, cool the flask again in an ice bath.
Slowly and carefully add a saturated aqueous solution of sodium acetate to quench the
reaction.
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o Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the
agueous phase with diethyl ether (3 x volume).

e Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous
sodium sulfate.

« Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
Purify the resulting crude product by silica gel column chromatography to yield the 2-formyl-
3-hydroxythiophene derivative.

1. Vilsmeier Reagent Formation N 2. Substrate Addition 3. Reaction . 4. Quenching 5. Extraction 5| 6Wash&Dy | 7. Purification Final Product
(POCk + DMF @ 0°C) (Thiophene derivative in DMF @ 0°C) (Stir at room temperature, 6-8h) (Aqueous NaOAc @ 0°C) | | _(EO / Water) (Brine, NazS0:) (Column Ci

Click to download full resolution via product page

Caption: Workflow for the Vilsmeier-Haack formylation.

Applications in Research and Drug Development

The thiophene ring is a privileged scaffold found in numerous pharmaceuticals. Thiophen-3-ol
and its derivatives serve as versatile building blocks for accessing more complex molecular
architectures. However, the thiophene moiety is also considered a "structural alert" in drug
development. Its metabolism, often mediated by cytochrome P450 enzymes, can lead to the
formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and
thiophene epoxides.[11] These reactive intermediates can covalently bind to biological
macromolecules, potentially leading to drug-induced toxicity. A thorough understanding of the
metabolic pathways of any thiophene-containing drug candidate is therefore critical.

Conclusion

Thiophen-3-ol is a fascinating heterocyclic compound whose chemistry is dominated by its
keto-enol tautomerism. This equilibrium not only influences its physical properties and stability
but also provides a rich platform for chemical transformations through its enolate intermediate
and aromatic enol form. While its inherent instability requires careful handling, its utility as a
synthetic precursor for creating diverse, functionalized thiophene derivatives makes it a
valuable tool for chemists in academia and industry. For drug development professionals, the
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thiophene core warrants a detailed metabolic investigation to mitigate risks associated with
bioactivation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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